molecular formula C17H19NOS B2864265 N-cyclohexyl-N-phenylthiophene-3-carboxamide CAS No. 950254-47-4

N-cyclohexyl-N-phenylthiophene-3-carboxamide

Cat. No.: B2864265
CAS No.: 950254-47-4
M. Wt: 285.41
InChI Key: JTUZIOASOOKDKH-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-phenylthiophene-3-carboxamide is an organic compound belonging to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-phenylthiophene-3-carboxamide typically involves the condensation of thiophene-3-carboxylic acid with cyclohexylamine and phenyl isocyanate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve similar condensation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the carboxamide can be reduced to form amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-cyclohexyl-N-phenylthiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-phenylpyrrolidine-3-carboxamide
  • N-cyclohexyl-N-phenylpyridine-3-carboxamide
  • N-cyclohexyl-N-phenylfuran-3-carboxamide

Uniqueness

N-cyclohexyl-N-phenylthiophene-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

N-cyclohexyl-N-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c19-17(14-11-12-20-13-14)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1,3-4,7-8,11-13,16H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUZIOASOOKDKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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